

# MMV665852: A Technical Guide on a Promising Antischistosomal Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MMV665852 |           |
| Cat. No.:            | B1677363  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N'-diarylurea compound **MMV665852** and its significance in parasitology research, with a primary focus on its activity against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. This document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and presents data in a structured format to facilitate further research and development in the pursuit of new antischistosomal therapies.

#### Introduction

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment options largely reliant on a single drug, praziquantel.[1] The emergence of drug resistance necessitates the discovery and development of novel antischistosomal agents with different modes of action.[1] MMV665852, an N,N'-diarylurea, was identified as a promising lead compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 commercially available malaria-active compounds.[1] This compound has demonstrated significant activity against Schistosoma mansoni in both larval and adult stages.[1] N,N'-diarylureas as a chemical class have been investigated for a wide range of biological activities, including applications in oncology, immunology, and infectious diseases.[1][2]

## **Quantitative Data Summary**



The following tables summarize the in vitro and in vivo efficacy of **MMV665852** and its analogs against Schistosoma mansoni.

Table 1: In Vitro Activity of MMV665852 and Analogs against S. mansoni

| Compound  | Target<br>Stage                                 | IC50 (μM)     | IC90 (μM)        | Time to<br>Effect (h) | Selectivity<br>Index (L6<br>Cells) |
|-----------|-------------------------------------------------|---------------|------------------|-----------------------|------------------------------------|
| MMV665852 | Adult Worms                                     | 0.8[1]        | -                | -                     | -                                  |
| Analog 1  | Adult Worms                                     | ≤0.8[1]       | ≤2.4[ <u>1</u> ] | <1[1]                 | >2.8[1]                            |
| Analog 2  | Adult Worms                                     | ≤0.8[1]       | ≤2.4[ <u>1</u> ] | <1[1]                 | >2.8[1]                            |
| Analog 10 | Adult Worms                                     | ≤0.8[1]       | ≤2.4[1]          | <1[1]                 | >2.8[1]                            |
| Analog 29 | Adult Worms                                     | ≤0.8[1]       | ≤2.4[1]          | <1[1]                 | >2.8[1]                            |
| Analog 37 | Adult Worms                                     | ≤0.8[1]       | ≤2.4[1]          | <1[1]                 | >2.8[1]                            |
| Analog 38 | Adult Worms                                     | ≤0.8[1]       | ≤2.4[1]          | <1[1]                 | >2.8[1]                            |
| Analog 40 | Adult Worms                                     | ≤0.8[1]       | ≤2.4[1]          | <1[1]                 | >2.8[1]                            |
| Analog 45 | Adult Worms                                     | ≤0.8[1]       | ≤2.4[1]          | <1[1]                 | >2.8[1]                            |
| -         | Newly<br>Transformed<br>Schistosomul<br>a (NTS) | 0.15 - 5.6[3] | -                | -                     | -                                  |

Table 2: In Vivo Efficacy of MMV665852 and Analogs in S. mansoni-Infected Mice



| Compound                    | Dose (mg/kg) | Administration<br>Route | Worm Burden<br>Reduction (%)      |
|-----------------------------|--------------|-------------------------|-----------------------------------|
| MMV665852                   | 400[2]       | Oral (single dose)      | 53[1]                             |
| Analog 1                    | 400[1]       | Oral (single dose)      | 66 (statistically significant)[1] |
| Other Analogs (8 compounds) | 400[1]       | Oral (single dose)      | 0 - 43[1]                         |

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# In Vitro Drug Assay against Newly Transformed Schistosomula (NTS)

- Cercariae Collection and Transformation:S. mansoni cercariae are collected from infected Biomphalaria glabrata snails.[1] Mechanical transformation is used to obtain schistosomula.
   [1]
- Incubation: The newly transformed schistosomula (NTS) are stored for 12 to 24 hours at 37°C and 5% CO2 in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
- Assay Setup: 100 NTS per well are incubated in a 96-well plate with the test compound (e.g., at 33.3 µM) diluted in the supplemented medium.[1] Control wells contain NTS exposed to drug-free Dimethyl Sulfoxide (DMSO) at a volume equivalent to the highest drug concentration in the assay.[1]
- Viability Assessment: The viability of the NTS is assessed microscopically at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

#### In Vitro Drug Assay against Adult S. mansoni

 Worm Collection: Adult S. mansoni are collected from infected mice by dissection 49 to 70 days post-infection.[1]



- Maintenance: The worms are maintained in RPMI 1640 culture medium supplemented with 5% FCS, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C and 5% CO2.[1]
- Assay Setup: Test compounds are diluted to the desired concentration (e.g., 33.3 μM) in the supplemented RPMI medium in 24-well plates.[1] Three worms of each sex are added to each well.[1] Control wells contain worms incubated with drug-free DMSO.[1]
- Viability Assessment: The viability of the adult worms is assessed via microscopic readout at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

#### In Vivo Efficacy Study in S. mansoni-Infected Mice

- Animal Model: Female mice are infected with S. mansoni cercariae.[1]
- Treatment: At a specified time post-infection (e.g., 49 days), the infected mice are treated with the test compound via oral gavage at a specific dose (e.g., 400 mg/kg).[1]
- Worm Burden Determination: At a set time after treatment (e.g., 14-21 days), the mice are
  euthanized, and the adult worms are recovered by perfusion of the hepatic portal system and
  mesenteric veins.[1] The total number of worms is counted, and the worm burden reduction
  is calculated by comparing the mean number of worms in the treated group to the untreated
  control group.[1]

# Visualizations Drug Discovery and Evaluation Workflow for MMV665852

The following diagram illustrates the general workflow for the identification and initial evaluation of **MMV665852** as an antischistosomal agent.





Click to download full resolution via product page

Caption: Workflow for the discovery and evaluation of MMV665852.

#### **Signaling Pathways**

Currently, the specific molecular target and the downstream signaling pathway inhibited by **MMV665852** in Schistosoma mansoni have not been elucidated in the available scientific literature. Phenotypic screening has been the primary method for identifying its antischistosomal activity.[1][3] Further research, such as target-based screening, genetic, or proteomic approaches, is required to identify the precise mechanism of action.



#### **Conclusion and Future Directions**

MMV665852 stands out as a significant lead compound in the search for new antischistosomal drugs. Its potent in vitro activity against both NTS and adult S. mansoni is promising.[1] However, the moderate in vivo efficacy of the parent compound highlights the need for further optimization.[1] Structure-activity relationship studies have identified analogs with improved in vivo efficacy, suggesting that the N,N'-diarylurea scaffold is a viable starting point for the development of a clinical candidate.[1]

#### Future research should focus on:

- Mechanism of Action Studies: Identifying the specific molecular target(s) of MMV665852 in
   S. mansoni is crucial for understanding its mode of action and for rational drug design.
- Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Improving the solubility, metabolic stability, and overall pharmacokinetic profile of MMV665852 analogs is essential for enhancing their in vivo efficacy.[1][4]
- Broad-Spectrum Activity: Evaluating the most promising analogs against other Schistosoma species is necessary to determine their potential as broad-spectrum antischistosomal agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Activities of N,N'-Diarylurea MMV665852 Analogs against Schistosoma mansoni PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Progress in Antischistosomal N,N'-Diarylurea SAR PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]







 To cite this document: BenchChem. [MMV665852: A Technical Guide on a Promising Antischistosomal Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677363#mmv665852-and-its-relevance-in-parasitology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com